2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate
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Overview
Description
2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C6H8Cl3NO It is known for its unique structure, which includes a trichloroethanimidate group attached to a methylprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 2-methylprop-1-en-1-ol with trichloroacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroethanimidate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethanimidate group to less chlorinated derivatives.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trichloroethanimidate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylprop-1-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with various molecular targets. The trichloroethanimidate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in chemical synthesis and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: A related compound with similar reactivity but different functional groups.
2-Methyl-1-propenylmagnesium bromide: Another compound with a similar structure but different reactivity due to the presence of a magnesium bromide group.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
146096-45-9 |
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Molecular Formula |
C6H8Cl3NO |
Molecular Weight |
216.5 g/mol |
IUPAC Name |
2-methylprop-1-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C6H8Cl3NO/c1-4(2)3-11-5(10)6(7,8)9/h3,10H,1-2H3 |
InChI Key |
IYVTZBUKALQTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=COC(=N)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
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